molecular formula C13H13NO4 B228257 Ethyl 2-(7-methyl-2,3-dioxoindol-1-yl)acetate

Ethyl 2-(7-methyl-2,3-dioxoindol-1-yl)acetate

Cat. No.: B228257
M. Wt: 247.25 g/mol
InChI Key: LWUXEIAMFDJIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(7-methyl-2,3-dioxoindol-1-yl)acetate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-methyl-2,3-dioxoindol-1-yl)acetate typically involves the condensation of 7-methylindole-2,3-dione with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-methyl-2,3-dioxoindol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to substitute the ester group.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of amides, alcohols, and other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-(7-methyl-2,3-dioxoindol-1-yl)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit antimicrobial, antiviral, and anticancer activities, and this compound is no exception. It is used in assays to evaluate its biological activity against various pathogens and cancer cell lines.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(7-methyl-2,3-dioxoindol-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    7-Methylindole: A precursor in the synthesis of the compound.

    Ethyl 2-(1H-indol-3-yl)acetate: Another indole derivative with similar reactivity.

Uniqueness

Ethyl 2-(7-methyl-2,3-dioxoindol-1-yl)acetate stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis. Additionally, its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 2-(7-methyl-2,3-dioxoindol-1-yl)acetate

InChI

InChI=1S/C13H13NO4/c1-3-18-10(15)7-14-11-8(2)5-4-6-9(11)12(16)13(14)17/h4-6H,3,7H2,1-2H3

InChI Key

LWUXEIAMFDJIGP-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C2=C(C=CC=C2C)C(=O)C1=O

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC=C2C(=O)C1=O)C

Origin of Product

United States

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